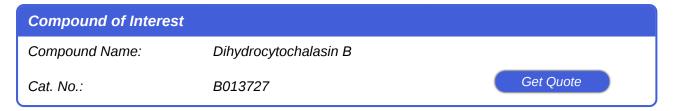


Technical Guide: Dihydrocytochalasin B

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B is a cell-permeable mycotoxin belonging to the cytochalasin family. It serves as a potent inhibitor of actin polymerization, a fundamental process in eukaryotic cells. [1] Unlike its analogue, cytochalasin B, it does not inhibit glucose transport, making it a more specific tool for studying actin-dependent cellular processes.[2][3] This guide provides a comprehensive overview of **Dihydrocytochalasin B**, including its chemical properties, mechanism of action, quantitative data, and relevant experimental protocols.

Chemical and Physical Properties

Dihydrocytochalasin B is a white powder with the following key identifiers and properties.



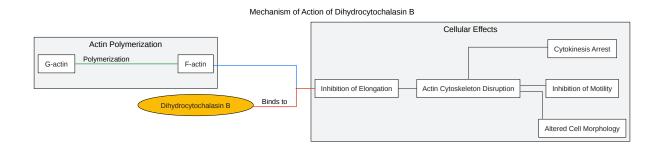
Property	Value
CAS Number	39156-67-7[1][4]
Molecular Formula	C29H39NO5[5]
Molecular Weight	481.62 g/mol
Purity	>98%[5]
Storage Temperature	-20°C
EC Number	254-324-4
MDL Number	MFCD12910542

Mechanism of Action

The primary mechanism of action for **Dihydrocytochalasin B** is the disruption of actin filament dynamics. It binds to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and thereby prevents filament elongation.[6][7][8] This interference with the actin cytoskeleton leads to a variety of cellular effects, including changes in cell morphology, inhibition of cell motility, and arrest of cytokinesis.[2]

Signaling Pathway and Mechanism of Action





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Caption: **Dihydrocytochalasin B** binds to the barbed end of F-actin, inhibiting polymerization and leading to various cellular effects.

Biological Activity and Quantitative Data

Dihydrocytochalasin B exhibits a range of biological activities primarily related to its effect on the actin cytoskeleton. It has been shown to be a valuable tool in studying actin-dependent processes.



Assay/Cell Type	Effect	Concentration	Reference
HeLa Cells	Blocks cleavage furrow formation and cytokinesis	10 μΜ	[1]
REF-52 Cells	Induces tetraploidy and arrests the cell cycle in G1 phase	Not Specified	[1]
SKVLB1 Cells	Increases sensitivity to paclitaxel and doxorubicin	Not Specified	[1]
3T3 Cells	Reversibly blocks initiation of DNA synthesis	0.2-1.0 μΜ	[9]
3T3 Cells	Causes cell rounding and loss of actin microfilament bundles	0.2-1.0 μΜ	[9]
BALB/c 3T3 Cells	Causes zeiosis and elongation	2-4 μM (compared to Cytochalasin B)	[3]
BALB/c 3T3 Cells	Causes arborization and rounding	10-50 μM (compared to Cytochalasin B)	[3]

Experimental Protocols

The following are generalized protocols for studying the effects of **Dihydrocytochalasin B** on cells. Specific concentrations and incubation times may need to be optimized for different cell types and experimental questions.

Inhibition of Actin Polymerization (In Vitro Viscometry Assay)

This protocol is based on the principle that the polymerization of G-actin (globular) to F-actin (filamentous) increases the viscosity of the solution.



- Reagents and Materials:
 - Monomeric actin (G-actin) solution
 - Polymerization buffer (e.g., containing MgCl2 and ATP)
 - Dihydrocytochalasin B stock solution (in DMSO)
 - Viscometer
- Procedure:
 - 1. Prepare a solution of G-actin in a low ionic strength buffer.
 - 2. Add **Dihydrocytochalasin B** (or DMSO as a control) to the G-actin solution at the desired final concentration.
 - 3. Initiate polymerization by adding the polymerization buffer.
 - 4. Measure the change in viscosity over time using a viscometer.
 - 5. A decrease in the rate and extent of viscosity increase in the presence of **Dihydrocytochalasin B** indicates inhibition of actin polymerization.[10][11]

Analysis of Cellular Morphology and Cytoskeleton Organization

This protocol allows for the visualization of the effects of **Dihydrocytochalasin B** on the actin cytoskeleton.

- Reagents and Materials:
 - Cells cultured on coverslips
 - Dihydrocytochalasin B stock solution (in DMSO)
 - Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

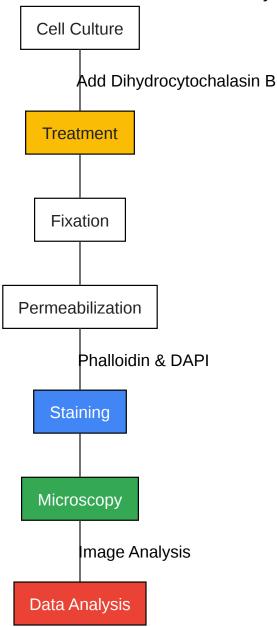


- DAPI (for nuclear staining)
- Paraformaldehyde (for fixation)
- Triton X-100 (for permeabilization)
- Fluorescence microscope
- Procedure:
 - 1. Treat cells with various concentrations of **Dihydrocytochalasin B** (and a DMSO control) for the desired amount of time.
 - 2. Fix the cells with 4% paraformaldehyde.
 - 3. Permeabilize the cells with 0.1% Triton X-100.
 - 4. Stain the F-actin with fluorescently labeled phalloidin.
 - 5. Stain the nuclei with DAPI.
 - 6. Mount the coverslips on microscope slides.
 - 7. Visualize the cells using a fluorescence microscope and document changes in cell shape and the organization of actin filaments.[9]

Experimental Workflow



Experimental Workflow for Cellular Effects of Dihydrocytochalasin B



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Caption: A typical workflow for studying the effects of **Dihydrocytochalasin B** on cellular morphology and the actin cytoskeleton.



Conclusion

Dihydrocytochalasin B is a valuable research tool for investigating the role of the actin cytoskeleton in various cellular processes. Its specific inhibition of actin polymerization, without the off-target effect on glucose transport seen with cytochalasin B, allows for more precise conclusions to be drawn from experimental results. The information and protocols provided in this guide serve as a starting point for researchers and scientists in the fields of cell biology, cancer research, and drug development to effectively utilize **Dihydrocytochalasin B** in their studies.

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